molecular formula C10H10O4 B14092928 2-Acetyl-3-methoxybenzoic acid

2-Acetyl-3-methoxybenzoic acid

Cat. No.: B14092928
M. Wt: 194.18 g/mol
InChI Key: QCENLMQXZHVXCL-UHFFFAOYSA-N
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Description

2-Acetyl-3-methoxybenzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, featuring an acetyl group at the second position and a methoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-methoxybenzoic acid typically involves the acetylation of 3-methoxybenzoic acid. One common method is the Friedel-Crafts acylation reaction, where 3-methoxybenzoic acid reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, efficient mixing, and temperature control to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is isolated by filtration, followed by recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group, converting the compound to 3-methoxyphthalic acid.

    Reduction: The acetyl group can be reduced to an ethyl group, forming 2-ethyl-3-methoxybenzoic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 3-Methoxyphthalic acid

    Reduction: 2-Ethyl-3-methoxybenzoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Acetyl-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Acetyl-3-methoxybenzoic acid can be compared with other methoxybenzoic acids, such as:

    2-Methoxybenzoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    3-Methoxybenzoic acid: Lacks the acetyl group, affecting its chemical properties and applications.

    4-Methoxybenzoic acid: The methoxy group is at a different position, leading to different reactivity and applications.

The presence of both acetyl and methoxy groups in this compound makes it unique, providing a combination of properties that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-acetyl-3-methoxybenzoic acid

InChI

InChI=1S/C10H10O4/c1-6(11)9-7(10(12)13)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,12,13)

InChI Key

QCENLMQXZHVXCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC)C(=O)O

Origin of Product

United States

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